5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol
Description
5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol (CAS: 54014-15-2, molecular formula: C₁₃H₁₄ClN₂S) is an imidazole-based heterocyclic compound characterized by a 4-chlorophenyl substituent at the 5-position and an isobutyl group at the 1-position of the imidazole ring. Its molecular weight is 268.84 g/mol, and it is commercially available with a purity of 95% .
Properties
Molecular Formula |
C13H15ClN2S |
|---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C13H15ClN2S/c1-9(2)8-16-12(7-15-13(16)17)10-3-5-11(14)6-4-10/h3-7,9H,8H2,1-2H3,(H,15,17) |
InChI Key |
ZZYWXECGNJUQKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CNC1=S)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with isobutyl isocyanide in the presence of a base to form the imidazole ring. The thiol group can be introduced through subsequent reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the imidazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified imidazole derivatives.
Substitution: Various substituted imidazole and chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain enzymes, disrupting cellular processes and leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Substituent Effects on Structure and Properties
The table below compares key structural and physicochemical properties of 5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol with analogous imidazole derivatives:
Key Observations :
- Isobutyl vs.
- Halogen Effects : Bromine (in the 4-bromo analog) and additional chlorines (in the 2,3-dichlorophenyl derivative) influence electronic properties and intermolecular interactions, which could modulate bioactivity .
Physicochemical and Spectroscopic Properties
- Melting Points : While the target compound’s melting point is unspecified, analogs like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole melt at 120°C, suggesting that nitro or chloromethyl groups increase crystallinity .
- Spectroscopic Data: NMR: reports ¹H and ¹³C NMR shifts for a related 2-aminoimidazole, with aromatic protons resonating at δ 7.45–7.76 ppm . Mass Spectrometry: The 4-chlorophenyl fragment (m/z 111/113) and isobutyl group (m/z 57) are detectable via GC-MS, as seen in and .
Biological Activity
5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted at the 5-position with a 4-chlorophenyl group and at the 1-position with an isobutyl group. Its molecular formula is CHClNS, indicating the presence of chlorine, nitrogen, and sulfur atoms, which contribute to its unique chemical properties.
The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole and thiol groups. These interactions may lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Antimicrobial Activity
Research indicates that compounds with similar imidazole structures often exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its antibacterial efficacy against various strains of bacteria. Preliminary studies suggest that it can inhibit bacterial growth effectively, making it a candidate for further pharmacological studies .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Study on Antimicrobial Properties
A recent study investigated the antimicrobial effects of various imidazole derivatives, including this compound. The findings demonstrated that this compound exhibited comparable activity to established antibiotics, highlighting its potential as a lead compound for drug development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazole ring or the substituents can significantly influence biological activity. For instance, altering the halogen substituent from chlorine to bromine has been shown to enhance lipophilicity and improve antimicrobial efficacy .
Table 2: Structure-Activity Relationship Summary
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| This compound | Chlorine | Moderate antibacterial |
| 5-(4-Bromophenyl)-1-isobutyl-1H-imidazole-2-thiol | Bromine | Enhanced antibacterial |
| 5-(Phenyl)-1-isobutyl-1H-imidazole-2-thiol | No halogen | Reduced potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
